Comparative Potency in Hepatic Transporter Inhibition vs. Unconjugated Metabolites
The unconjugated sulindac sulfide metabolite is a significantly more potent inhibitor of critical hepatic uptake and efflux transporters compared to the sulfone metabolite, establishing a distinct pharmacological and safety profile for the class. While direct inhibition data for the pure glucuronide conjugate is often derived from studies of its aglycone, the conjugate's formation directly impacts the overall transporter inhibition profile observed in vivo. The unconjugated sulindac sulfide inhibits Na+-dependent taurocholate (TC) uptake with an IC50 of 3.1 µM in human hepatocytes and 12.5 µM in rat hepatocytes, and inhibits Na+-independent estradiol 17-beta-glucuronide (E217G) uptake with an IC50 of 6.3 µM in rat hepatocytes [1]. In contrast, the sulfone metabolite is less potent, with an IC50 of 42.2 µM for TC uptake in human hepatocytes and 24.9 µM in rat hepatocytes [1]. At 100 µM, both metabolites decreased biliary clearance of TC (by 38-83%), E217G (by 81-97%), and nitrofurantoin (by 33-57%) in rat sandwich-cultured hepatocytes [1]. These data indicate that the sulfide metabolite, and by extension its glucuronide conjugate which is a major substrate for these transporters, plays a more prominent role in potential drug-drug interactions at the hepatic level.
| Evidence Dimension | Inhibition of hepatic transporter (TC uptake) |
|---|---|
| Target Compound Data | IC50 = 3.1 µM (human hepatocytes) |
| Comparator Or Baseline | Sulindac Sulfone (unconjugated) |
| Quantified Difference | IC50 = 42.2 µM (human hepatocytes); ~13.6-fold lower potency for sulfone |
| Conditions | Suspended human hepatocytes, Na+-dependent taurocholate (TC) initial uptake assay |
Why This Matters
This quantifies the potency difference between the two major unconjugated metabolites, highlighting the relevance of the sulfide-derived glucuronide for in vitro studies of hepatic transport and for predicting potential drug-drug interactions.
- [1] Lee, J.K., et al. Sulindac and its metabolites inhibit multiple transport proteins in rat and human hepatocytes. J Pharmacol Exp Ther. 2010 Aug;334(2):410-8. View Source
